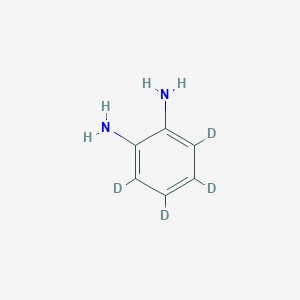

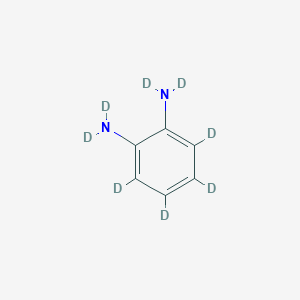

1,2-Phenylenediamine-d8

描述

Synthesis Analysis

1,2-Phenylenediamine derivatives have been synthesized through various methods, demonstrating the versatility and adaptability of these compounds in chemical synthesis. For example, the polymerization of o-phenylenediamine in different organic solvents using ammonium persulfate as a radical initiator resulted in nanofiber structures with notable conducting properties (Samanta et al., 2017). Another approach involved the condensation reaction of o-phenylenediamine with p-thiomethyl benzaldehyde, leading to the synthesis of benzimidazole derivatives with confirmed structures through spectroscopic data and X-ray diffraction (Ziaulla et al., 2011).

Molecular Structure Analysis

The molecular structure of 1,2-phenylenediamine derivatives has been extensively studied, revealing insights into their complex formations and interactions. The vibrational, electronic, NMR spectra, and reactivity analyses of these compounds have been investigated, providing a detailed understanding of their structural characteristics (Atac et al., 2014).

Chemical Reactions and Properties

1,2-Phenylenediamine derivatives engage in various chemical reactions, forming complex structures and demonstrating unique properties. For instance, the formation of charge transfer complexes with dinitrosalicylic acid showcases the compound's ability to interact with other molecules, leading to structures stabilized by hydrogen bonds and showcasing remarkable interaction with DNA (Khan et al., 2013).

Physical Properties Analysis

The physical properties of 1,2-phenylenediamine derivatives, such as thermal stability and conductivity, have been a focal point of research. The conductivity and thermal decomposition parameters of these compounds have been analyzed, showing their potential in semiconductor applications and materials science (Li et al., 2001).

Chemical Properties Analysis

The chemical properties of 1,2-phenylenediamine derivatives, including their reactivity and interaction with other compounds, are critical for various applications. Studies have shown that these compounds can form molecularly imprinted copolymers for selective sensor applications, highlighting their significant chemical versatility and utility (Kong et al., 2014).

科学研究应用

Synthetic Approaches in Organic Chemistry

1,2-Phenylenediamine-d8 serves as a pivotal precursor in the synthesis of a variety of heterocyclic compounds, which are of significant interest due to their broad spectrum of biological activities. For instance, the synthetic strategies for creating 1,4- and 1,5-benzodiazepines, compounds renowned for their roles in medicinal chemistry as anticonvulsants, anti-anxiety agents, sedatives, and hypnotics, have been extensively explored. Using 1,2-Phenylenediamine-d8 allows for the development of novel and efficient methods for synthesizing these biologically active molecules, thereby highlighting its crucial role in organic synthesis and drug development (Sunita Teli et al., 2023).

Development of Conductive Polymers

The material science field has seen significant contributions from 1,2-Phenylenediamine-d8 through its utilization in the synthesis of conductive polymers. These polymers, synthesized from phenylenediamines, exhibit remarkable properties such as electrical conductivity and redox activity. The versatility of these materials is evident in their application across various domains, including sensors, anticorrosion coatings, and even in the medical field, showcasing the utility of 1,2-Phenylenediamine-d8 in creating innovative materials with practical applications (A. Medjidov, 2022).

Role in Polymer Research

Poly(o-phenylenediamine), synthesized from 1,2-Phenylenediamine-d8, has been identified as an important polymer with multifunctional applications due to its embedded enzyme, ion permeaselectivity, metal anticorrosion, and heavy metal ion adsorption capabilities. This highlights the compound's significant impact on advancing polymer research, particularly in the development of materials that offer solutions to environmental and technological challenges (Li Xin-gui, 2008).

Enhancing Nanocomposite Materials

In the realm of nanotechnology, 1,2-Phenylenediamine-d8 plays a crucial role in the development of polyphenylenediamine/noble metal nanocomposites. These materials exhibit superior electroconductivity and electrocatalysis properties, opening up new possibilities for their application in electrocatalysis, modified electrodes, and rechargeable batteries. The ability to improve the conductivity and performance of these composites significantly contributes to the advancement of nanocomposite materials and their application in energy storage and conversion technologies (Li Xin-gui, 2008).

安全和危害

属性

IUPAC Name |

1-N,1-N,2-N,2-N,3,4,5,6-octadeuteriobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H2/i1D,2D,3D,4D/hD4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYOCULIXLDCMW-GCJHLHDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])N([2H])[2H])N([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Phenylenediamine-d8 | |

CAS RN |

1219798-78-3 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219798-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

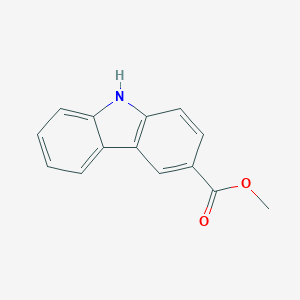

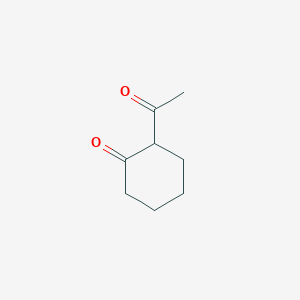

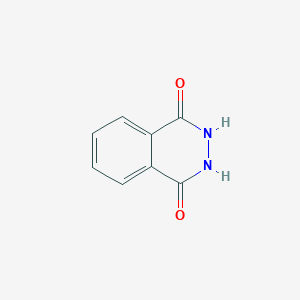

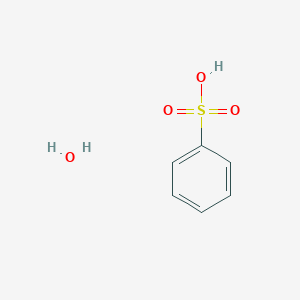

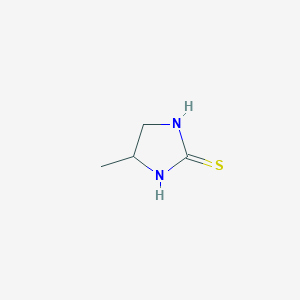

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B32840.png)